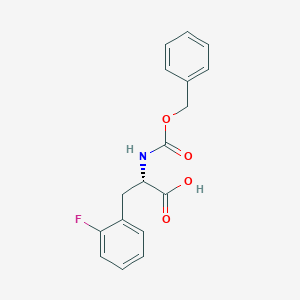

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

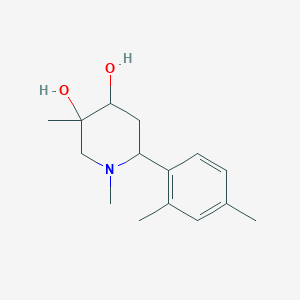

“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 127862-88-8 and a linear formula of C17H16FNO4 . It has a molecular weight of 317.32 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 . This code provides a detailed description of the molecule’s structure.科学的研究の応用

Synthesis of Sulfones and Other Derivatives : The compound has been used in the synthesis of various derivatives like (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, showcasing its utility in organic synthesis and derivative formation (Enders, Berg, & Jandeleit, 2003).

Radiolabeling for Metabolic Studies : The compound has been utilized in the efficient radiolabeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for mammalian metabolic studies (Kurosawa & Nishioka, 1996).

Key Intermediate in Medicinal Chemistry : It acts as a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV inhibitor developed for treating type-2 diabetes mellitus. This highlights its importance in drug development and medicinal chemistry (Deng et al., 2008).

Development of New Antibacterial Compounds : Research includes the synthesis of new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, demonstrating potential for developing novel antibacterial agents (Pund et al., 2020).

Synthesis of Amino Acid Derivatives : It has been used in the synthesis of various amino acid derivatives, including non-proteinogenic amino acids, illustrating its versatility in the field of amino acid chemistry (Adamczyk & Reddy, 2001).

Application in Green Chemistry : The compound's derivative, phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules in green chemistry applications, emphasizing its potential in sustainable chemical processes (Trejo-Machin et al., 2017).

PET Tracer Synthesis for Tumor Delineation : Its derivatives have been synthesized for positron emission tomography (PET) tracers in tumor imaging, underlining its significance in diagnostic imaging and oncology research (Shoup & Goodman, 1999).

Use in Decarboxylation of Amino Acids : The compound has been involved in the chemocatalytic decarboxylation of amino acids, providing a direct access to primary amines, showing its application in the conversion of renewable resources (Claes, Janssen, & De Vos, 2019).

Synthesis of N- and O-Acyl Derivatives : The compound has been used in the synthesis of N- and O-acyl derivatives of primary amines and aminoalkanols, contributing to the development of compounds with various biological activities (Isakhanyan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(2S)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJREHMTTLYKRJ-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559581 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid | |

CAS RN |

127862-88-8 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)